molecular formula C15H22ClNO2 B1441684 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride CAS No. 1219968-14-5

1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride

Cat. No.: B1441684
CAS No.: 1219968-14-5
M. Wt: 283.79 g/mol
InChI Key: RLRAYSYCIWQQAU-UHFFFAOYSA-N
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Description

“1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride” is a chemical compound with the empirical formula C13H18ClNO . It is a solid substance .


Molecular Structure Analysis

The SMILES string representation of the molecule is O=C (C1=CC=CC=C1)CN2CCCCC2.Cl . The InChI key is YOWNQNCGWFBZIG-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 239.74 . It is a solid substance .

Scientific Research Applications

1. Inhibition of Blood Platelet Aggregation

(E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, a compound related to 1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride, has been found to inhibit ADP-induced aggregation of blood platelets. This compound was selected from a series of similar compounds synthesized for this purpose. It also demonstrated the ability to inhibit platelet aggregation in guinea pigs, although it exhibited an unfavorable therapeutic ratio in toxicity evaluations (Grisar et al., 1976).

2. Antibacterial Activity

1-(4-(piperidin-1-yl) phenyl) ethanone, closely related to the compound , has been synthesized and used to create a range of compounds with notable antibacterial activity. This synthesis utilized microwave irradiation and resulted in compounds that were effective against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).

3. Antiamoebic Activity

Chalcones possessing N-substituted ethanamine, synthesized from 1-(4-(2-substituted ethoxy)phenyl)ethanones, demonstrated notable antiamoebic activity. The compounds were structurally characterized and screened against strains of Entamoeba histolytica, showing better activity than the standard drug metronidazole in some cases (Zaidi et al., 2015).

4. Estrogen Receptor Modulation

Raloxifene, which contains a similar structure to this compound, is known as a selective estrogen receptor modulator (SERM). It shows estrogen agonist-like actions on bone tissues and serum lipids while acting as an antagonist in the breast and uterus. Modifications of its structure resulted in compounds with increased estrogen antagonist potency (Palkowitz et al., 1997).

5. Synthesis of Biologically Active Compounds

The compound 1-(4-(piperidin-1-yl) phenyl) ethanone has been used as a starting material in the synthesis of various biologically active compounds, including those with potential therapeutic applications. This demonstrates its versatility and importance in medicinal chemistry (Dave et al., 2013).

Safety and Hazards

The compound has been classified as Eye Dam. 1 according to the GHS classification system . The hazard statements include H318 . The precautionary statements are P280 - P305 + P351 + P338 .

Biochemical Analysis

Biochemical Properties

1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to bind with high affinity to human estrogen receptors α and β, with dissociation constants of 0.041 and 0.157 nM, respectively . This binding interaction suggests that this compound can modulate estrogen receptor activity, potentially influencing estrogen-related signaling pathways and physiological processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. In immature rats, this compound demonstrated full estrogen antagonism without significant uterine stimulatory activity . Additionally, in ovariectomized rats, it significantly reduced bone loss and serum osteocalcin levels, indicating its potential to influence bone metabolism and cellular signaling pathways related to bone health . These findings suggest that this compound can modulate cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with estrogen receptors. This binding leads to the inhibition of estrogen receptor activity, resulting in changes in gene expression and cellular responses . The compound’s high affinity for estrogen receptors α and β suggests that it can effectively compete with endogenous estrogens, thereby modulating estrogen-dependent signaling pathways and physiological processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been observed in various laboratory settings. In ovariectomized rats, the compound was administered at doses ranging from 0.1 to 1 mg/kg per day for four weeks . During this period, it significantly reduced bone loss and serum osteocalcin levels, indicating its sustained efficacy over time. These findings suggest that this compound is stable and maintains its biological activity over extended periods in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In ovariectomized rats, doses of 0.1 to 1 mg/kg per day were effective in reducing bone loss and serum osteocalcin levels These results indicate that the compound has a dose-dependent effect on bone metabolism and cellular function

Metabolic Pathways

This compound is involved in metabolic pathways related to estrogen receptor signaling. By binding to estrogen receptors, it modulates the activity of enzymes and cofactors involved in estrogen metabolism . This interaction can influence metabolic flux and metabolite levels, potentially affecting various physiological processes regulated by estrogen signaling.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s high affinity for estrogen receptors suggests that it may be preferentially localized to tissues with high estrogen receptor expression . This localization can affect its accumulation and biological activity in specific tissues, potentially influencing its therapeutic efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s binding to estrogen receptors suggests that it may be localized to the nucleus, where it can modulate gene expression and cellular responses . Additionally, its interactions with other biomolecules may direct it to specific compartments or organelles, influencing its activity and function within the cell.

Properties

IUPAC Name

1-[4-(2-piperidin-3-ylethoxy)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-12(17)14-4-6-15(7-5-14)18-10-8-13-3-2-9-16-11-13;/h4-7,13,16H,2-3,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRAYSYCIWQQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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